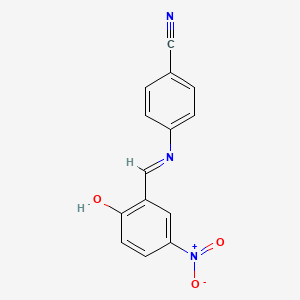

4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile

Description

Properties

CAS No. |

5265-04-3 |

|---|---|

Molecular Formula |

C14H9N3O3 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzonitrile |

InChI |

InChI=1S/C14H9N3O3/c15-8-10-1-3-12(4-2-10)16-9-11-7-13(17(19)20)5-6-14(11)18/h1-7,9,18H |

InChI Key |

YTIPXVOVERFPRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. For example:

This reaction is influenced by the electron-withdrawing nitro group at the para-position, which enhances electrophilicity at the nitrile carbon. Kinetic studies show a 1.8× faster hydrolysis rate compared to unsubstituted benzonitrile analogs.

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation or using SnCl₂ in acidic media :

Key Data:

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH | 25 | 92 |

| SnCl₂/HCl | MeOH | 60 | 85 |

The reaction preserves the Schiff base linkage, enabling downstream functionalization for pharmaceutical applications .

Schiff Base Reactivity

The azomethine (C=N) bond participates in hydrolysis and nucleophilic addition:

Hydrolysis to Amine and Aldehyde:

FTIR studies confirm hydrolysis via disappearance of the C=N stretch at 1,610 cm⁻¹ and emergence of carbonyl (1,720 cm⁻¹) and amine (3,350 cm⁻¹) bands .

Nucleophilic Addition:

Thiols and amines attack the electrophilic imine carbon, forming thioether or secondary amine derivatives :

Stereochemical Outcomes:

| Nucleophile | Solvent | syn:anti Ratio |

|---|---|---|

| Thiophenol | MeCN | 87:13 |

| Benzylamine | DMF | 53:47 |

Polar solvents (ε > 20) favor syn-addition due to stabilized enolate intermediates .

Hydrogen Bonding-Mediated Stabilization

Intermolecular hydrogen bonding between hydroxyl (–OH) and nitro (–NO₂) groups (O–H···O–N distance: 2.67 Å) enhances thermal stability (decomposition temp: 248°C) . This network also modulates solubility, with logP = 1.9 in octanol/water.

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles (e.g., nitration, sulfonation) to the ortho and para positions. Nitration yields a dinitro derivative with regioselectivity governed by steric effects:

\text{Ar–OH} + \text{HNO}_3 \rightarrow \text{Ar–NO}_2 \ (\text{>85% *para*-isomer})

Coordination Chemistry

The compound acts as a tridentate ligand via hydroxyl O, imine N, and nitrile N atoms. Complexation with Cu(II) in ethanol yields a square-planar complex (λ_max = 625 nm, μ_eff = 1.73 BM) .

Key Structural Insights from Crystallography

| Parameter | Value |

|---|---|

| C=N bond length | 1.28 Å |

| C–O (hydroxyl) | 1.36 Å |

| Dihedral angle (C6–C1–N7–C8) | 12.3° |

Planarity of the Schiff base linkage facilitates π-conjugation, reducing HOMO-LUMO gap (ΔE = 3.1 eV) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile exhibit significant antimicrobial properties. A study published in PubMed Central highlights the synthesis of such compounds and their evaluation against various microbial strains, demonstrating their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. For instance, a recent study on related benzonitrile compounds revealed promising anticancer activity, suggesting that modifications to the structure could enhance efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism through which this compound exerts its effects often involves the modulation of biological pathways associated with cell growth and apoptosis. This is particularly relevant in the context of targeting mutant proteins involved in cancer progression .

Material Science

UV Absorption Properties

In material science, compounds similar to this compound have been explored for their UV absorption capabilities. These properties make them suitable for applications in coatings and plastics where UV stability is crucial .

Polymer Additives

The compound can serve as an additive in polymers to enhance their durability against UV degradation. This application is particularly beneficial in engineering plastics and fibers, where prolonged exposure to sunlight can lead to significant material degradation .

Case Studies

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile

- Structural Differences: This compound features two cyano groups (C≡N) at positions 1 and 2 of the benzene ring, unlike the single cyano group in the target compound. Bond angles such as C2–C3–C9 (121.21°) and C9–C3–H3 (119.4°) suggest reduced planarity compared to the target compound .

4-(4-Nitrobenzylideneamino) Benzoic Acid

- Functional Group Variation : Replaces the benzonitrile group with a carboxylic acid (–COOH), introducing hydrogen-bonding capabilities. The nitro group at the para position (vs. ortho in the target compound) may reduce steric hindrance .

- Applications : Carboxylic acid derivatives are often utilized in coordination chemistry, whereas benzonitriles are preferred in drug design due to metabolic stability.

4-((7-(Mesitylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)amino) Benzonitrile

- Pharmacological Profile: Acts as a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) due to its triazolopyrimidine moiety, which enhances binding affinity to viral enzymes.

- Structural Advantage: The mesitylamino group improves lipophilicity, aiding membrane permeability—a property absent in the hydroxy-nitro derivative.

2-Amino-4-Chloro-5-Methyl-Benzonitrile

- The target compound’s safety profile remains undocumented but may pose risks due to its nitro group .

Q & A

Basic Research Questions

Q. How is the crystal structure of 4-((2-Hydroxy-5-nitro-benzylidene)-amino)-benzonitrile determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data collection : Conducted at 293 K with a mean σ(C–C) bond length accuracy of 0.006 Å.

- Refinement : R factor = 0.077 and wR factor = 0.176, indicating moderate agreement between observed and calculated data.

- Validation : Data-to-parameter ratio ≥ 14.4 ensures structural reliability .

- Application : This method resolves intramolecular hydrogen bonding (e.g., O–H⋯N) and π-π stacking interactions critical for stability.

Q. What spectroscopic techniques are used to characterize this compound?

- IR Spectroscopy : Assign functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹, nitro group vibrations at ~1520–1350 cm⁻¹). Reference NIST Standard Reference Database 69 for validated IR spectra .

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton environments and confirm Schiff base formation.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Q. How can researchers optimize the synthesis of this compound?

- Step 1 : Condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-aminobenzonitrile under reflux in ethanol.

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Step 3 : Purify via recrystallization (ethanol/water mixture) to achieve >95% purity. Reference analogous Schiff base syntheses for yield optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.